N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Overview
Description
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, an oxazole-pyridine fused ring system, and a nitrobenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxazole-Pyridine Fused Ring System: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole-pyridine fused ring.
Chlorination: Introduction of the chloro group at the desired position on the phenyl ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using amine precursors and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: Used as a probe to study various biological pathways and interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole-pyridine fused ring system may interact with active sites of enzymes, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
- N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-(3-nitrophenyl)acrylamide
Uniqueness
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methyl-3-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O4/c1-11-13(4-2-5-16(11)25(27)28)19(26)23-15-10-12(7-8-14(15)21)20-24-18-17(29-20)6-3-9-22-18/h2-10H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNITMKSEKDCPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.